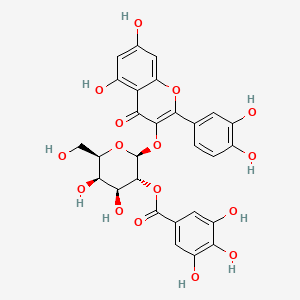

2''-O-Galloylhyperin

Description

2'-O-galloylhyperin has been reported in Euphorbia lunulata, Euphorbia esula, and other organisms with data available.

isolated from Pyrola calliantha

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 3,4,5-trihydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O16/c29-8-18-21(37)23(39)26(43-27(40)10-4-15(34)20(36)16(35)5-10)28(42-18)44-25-22(38)19-14(33)6-11(30)7-17(19)41-24(25)9-1-2-12(31)13(32)3-9/h1-7,18,21,23,26,28-37,39H,8H2/t18-,21+,23+,26-,28+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGWEUQZDRUMRE-UNZYZCBSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50971993 |

Source

|

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 2-O-(3,4,5-trihydroxybenzoyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53209-27-1, 56552-82-0 |

Source

|

| Record name | 2′′-O-Galloylhyperin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53209-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2''-Galloylhyperin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053209271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 2-O-(3,4,5-trihydroxybenzoyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Occurrence and Distribution of 2''-O-Galloylhyperin: A Technical Guide for Researchers

This guide provides an in-depth exploration of 2''-O-Galloylhyperin, a significant flavonoid glycoside, for researchers, scientists, and professionals in drug development. We will delve into its natural origins, geographical spread, biosynthetic pathways, and the methodologies for its extraction and characterization, offering a comprehensive resource for its scientific investigation and potential therapeutic applications.

Part 1: Natural Sources and Phytogeographical Distribution

This compound is a specialized metabolite found across a diverse range of plant families, indicating a convergent evolution of its biosynthetic pathway. Its presence is particularly notable in species valued in traditional medicine, which has spurred contemporary scientific interest in its pharmacological properties.

Principal Botanical Sources

The compound has been identified in several plant genera, with a significant concentration in the Pyrolaceae, Hypericaceae, and Euphorbiaceae families. More recent studies have expanded its known distribution to other families, including Aceraceae, Droseraceae, Anacardiaceae, and Coriariaceae. A summary of prominent plant sources is provided in Table 1.

| Family | Genus | Species | Common Name(s) | Geographical Distribution | Reference(s) |

| Pyrolaceae | Pyrola | P. calliantha | Beautiful-flowered Wintergreen | Temperate and cold temperate zones of the Northern Hemisphere, particularly in China.[1][2][3] | [1][2] |

| P. incarnata | Flesh-pink Wintergreen | Widespread in China and other parts of the Northern Hemisphere.[1][3][4][5] | [1][5] | ||

| P. decorata | Decorated Wintergreen | Exclusively distributed in China.[3][4] | [3] | ||

| Hypericaceae | Hypericum | H. annulatum | - | - | [6] |

| H. perforatum | St. John's Wort | Native to Europe and Asia, now widely naturalized globally. | [7] | ||

| Euphorbiaceae | Euphorbia | E. lunulata | - | - | [8] |

| E. esula | Leafy Spurge | Native to Europe and temperate Asia. | [8] | ||

| Aceraceae | Acer | A. saccharinum | Silver Maple | Eastern and central North America. | [9] |

| Droseraceae | Drosera | D. rotundifolia | Round-leaved Sundew | Circumboreal distribution throughout the Northern Hemisphere. | [10] |

| Anacardiaceae | Dracontomelon | D. dao | Dao, Pacific Walnut | Southeast Asia, including the Philippines, Thailand, Myanmar, Cambodia, and southern China.[11][12] | [11][12] |

| Coriariaceae | Coriaria | C. intermedia | - | Philippines | [12][13] |

Table 1: Prominent Natural Sources of this compound. This table is a curated summary and not exhaustive of all potential sources.

The distribution of these plants spans a wide array of ecosystems, from the temperate forests of the Northern Hemisphere, home to Pyrola and Acer species, to the tropical regions of Southeast Asia where Dracontomelon dao thrives. This broad distribution suggests that the genetic machinery for producing this compound has been retained or has evolved independently in disparate plant lineages, likely as a response to similar environmental pressures that necessitate the production of this protective flavonoid.

Part 2: Biosynthesis of this compound

The biosynthesis of this compound is an extension of the well-established flavonoid pathway, a branch of the phenylpropanoid pathway. This intricate metabolic network is responsible for the production of a vast array of plant secondary metabolites. The formation of this compound involves the core flavonoid skeleton, which is subsequently glycosylated and then acylated with a galloyl moiety.

The Phenylpropanoid and Flavonoid Pathways

The journey begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic steps to p-coumaroyl-CoA. This intermediate serves as a crucial entry point into the flavonoid pathway. Chalcone synthase (CHS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) subsequently facilitates the stereospecific isomerization of the chalcone into (2S)-naringenin, a key flavanone intermediate.

From naringenin, a series of hydroxylations and glycosylations occur to produce hyperin (quercetin-3-O-galactoside). The final and defining step in the biosynthesis of this compound is the galloylation of the hyperin molecule.

The Galloylation Step

While the specific enzyme responsible for the galloylation of hyperin at the 2''-position of the galactose sugar has not been definitively characterized in all producer species, it is presumed to be a type of acyltransferase. This enzyme would catalyze the transfer of a galloyl group from an activated donor molecule, such as galloyl-CoA or 1-O-galloyl-β-D-glucose, to the 2''-hydroxyl group of the galactose moiety of hyperin.

Figure 1: Putative Biosynthetic Pathway of this compound.

Part 3: Methodologies for Extraction, Isolation, and Characterization

The successful investigation of this compound is contingent upon robust and efficient methods for its extraction from plant matrices, followed by its purification and structural elucidation.

Extraction Protocols

A variety of extraction techniques have been employed to isolate this compound, with the choice of method often depending on the plant material and the desired scale of extraction. Modern, technology-assisted methods have shown promise in improving extraction efficiency and reducing processing times.

This method combines mechanical homogenization with negative pressure cavitation to enhance the disruption of plant cell walls and the subsequent release of intracellular metabolites.

Step-by-Step Protocol:

-

Sample Preparation: Air-dry the whole plant of Pyrola incarnata and grind it into a coarse powder.

-

Homogenization: Suspend the powdered plant material in 60% aqueous ethanol at a liquid-to-solid ratio of 30:1 (mL/g). Homogenize the suspension for 120 seconds.

-

Negative Pressure Cavitation Extraction: Transfer the homogenate to the extraction vessel. Apply a negative pressure of -0.05 MPa and maintain the temperature at 50°C.

-

Extraction Duration: Conduct the extraction for 25 minutes with continuous stirring.

-

Filtration and Concentration: After extraction, filter the mixture to remove solid plant debris. Concentrate the filtrate under reduced pressure to yield the crude extract.

This technique utilizes the synergistic effects of microwave irradiation and negative pressure cavitation to accelerate the extraction process.

Step-by-Step Protocol:

-

Sample Preparation: Prepare the dried and powdered plant material of Pyrola incarnata as described for HNPCE.

-

Solvent and Ratio: Suspend the powdered material in 55% aqueous ethanol at a liquid-to-solid ratio of 30:1 (mL/g).

-

Extraction Conditions: Place the suspension in a microwave extractor equipped with a negative pressure system. Apply a microwave power of 700 W and a negative pressure of -0.05 MPa. Set the extraction temperature to 50°C.

-

Extraction Time: Irradiate the sample for 12 minutes.

-

Post-Extraction Processing: Filter the extract and concentrate it using a rotary evaporator.

Isolation and Purification

Following extraction, the crude extract, which contains a complex mixture of compounds, must be subjected to chromatographic techniques to isolate this compound.

Reversed-phase HPLC is the most common method for the purification of this compound.

Typical HPLC Parameters:

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient elution system consisting of (A) 0.1% formic acid in water and (B) acetonitrile is effective.

-

Gradient Program: A common gradient is to start with a low percentage of acetonitrile (e.g., 10-20%) and gradually increase it over 20-30 minutes to 30-50%.

-

Flow Rate: A flow rate of 1.0 mL/min is generally employed.

-

Detection: UV detection at 280 nm is suitable for monitoring the elution of phenolic compounds, including this compound.

Analytical Characterization

Once isolated, the purity and structure of this compound must be confirmed using a combination of spectroscopic techniques.

LC-MS/MS is a powerful tool for the identification and structural elucidation of this compound in complex mixtures and for confirming the identity of the purified compound. In positive ion mode, the protonated molecule [M+H]⁺ is observed. Fragmentation of this precursor ion in the MS/MS experiment will yield characteristic product ions corresponding to the loss of the galloyl group, the galactose moiety, and cleavages within the quercetin backbone.

¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural determination of this compound. The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the quercetin and galloyl moieties, as well as the anomeric proton and other sugar protons of the galactose unit. The downfield shift of the H-2'' proton of the galactose is a key indicator of the galloylation at that position. ¹³C NMR provides information on all the carbon atoms in the molecule, further confirming the structure.

Figure 2: General Experimental Workflow for this compound.

References

-

Chen, B., Li, X., Liu, J., et al. (2019). Antioxidant and cytoprotective effects of Pyrola decorata H. Andres and its five phenolic components. BMC Complementary and Alternative Medicine, 19(1), 275. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

CAPS. (n.d.). Plant Details: Hypericum annulatum. [Link]

- Google Patents. (n.d.). CN112587540A - Application of 2' -O-galloyl hyperin in preparing anti-coronavirus medicine.

-

CAPS. (n.d.). Plant Details: Acer saccharinum. [Link]

-

Chen, B., Li, X., Liu, J., et al. (2019). Antioxidant and Cytoprotective effects of Pyrola decorata H. Andres and its five phenolic components. SciSpace. [Link]

-

Wang, P., Gao, C., Guo, N., et al. (2018). 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo. Frontiers in Pharmacology, 9, 679. [Link]

-

Immunomart. (n.d.). 2"-O-Galloylhyperin. [Link]

-

Duan, M., Zhao, L., Liu, Y., et al. (2015). Homogenate-assisted negative pressure cavitation extraction of active compounds from Pyrola incarnata Fisch. and the extraction kinetics study. Food Chemistry, 188, 451-457. [Link]

-

ResearchGate. (n.d.). Antioxidant and Cytotoxic Activities of Hypericum sp. on Brine Shrimps and Human Cancer Cell Lines. [Link]

-

Biopurify. (n.d.). This compound. [Link]

-

Chen, B., Li, X., Liu, J., et al. (2019). Antioxidant and Cytoprotective effects of Pyrola decorata H. Andres and its five phenolic components. PubMed Central. [Link]

-

Pinheiro, C., et al. (2021). Genomic and Metabolomic Analyses of the Marine Fungus Emericellopsis cladophorae. Journal of Fungi, 7(12), 1073. [Link]

-

Wintsche, A., et al. (2022). Antibiofilm Activity of Sundew Species against Multidrug-Resistant Escherichia coli Strains. International Journal of Molecular Sciences, 23(22), 13720. [Link]

-

De la Cruz, T. E., et al. (2024). Anti-diabetic and anti-inflammatory bioactive hits from Coriaria intermedia Matsum. stem and Dracontomelon dao (Blanco) Merr. & Rolfe bark through bioassay-guided fractionation and liquid chromatography-tandem mass spectrometry. Frontiers in Pharmacology, 15. [Link]

-

Simultaneous analysis of eight bioactive compounds in danning tablets by high performance liquid chromatography. (2013). Journal of Pharmaceutical Analysis, 3(6), 421-426. [Link]

-

Wang, P., Gao, C., Guo, N., et al. (2018). 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo. Frontiers in Pharmacology. [Link]

-

De la Cruz, T. E., et al. (2024). Anti-diabetic and anti-inflammatory bioactive hits from Coriaria intermedia Matsum. stem and Dracontomelon dao (Blanco) Merr. & Rolfe bark through bioassay-guided fractionation and liquid chromatography-tandem mass spectrometry. PubMed Central. [Link]

-

ResearchGate. (n.d.). Anti-diabetic and anti-inflammatory bioactive hits from Coriaria intermedia Matsum. stem and Dracontomelon dao (Blanco) Merr. & Rolfe bark through bioassay-guided fractionation and liquid chromatography-tandem mass spectrometry. [Link]

-

Lee, M. J., et al. (2024). Euphorbia hypericifolia Attenuates Citrinin-Induced Oxidative Stress and Maintains Tight Junction Integrity in Porcine Intestinal Epithelial Cells. MDPI. [Link]

-

ResearchGate. (n.d.). Location of sampling regions. Insets indicate study sites in each... [Link]

-

ResearchGate. (n.d.). Homogenate-assisted negative pressure cavitation extraction of active compounds from Pyrola incarnata Fisch. and the extraction kinetics study. [Link]

-

COCONUT. (n.d.). CNP0120761.1. [Link]

Sources

- 1. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]

- 2. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant and Cytoprotective effects of Pyrola decorata H. Andres and its five phenolic components - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSpace [dr.lib.iastate.edu]

- 5. The galloyl moiety enhances the inhibitory activity of catechins and theaflavins against α-glucosidase by increasing the polyphenol–enzyme binding interactions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. mdpi.com [mdpi.com]

- 7. Flavonoids: Hemisynthesis, Reactivity, Characterization and Free Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Negative pressure cavitation-microwave assisted preparation of extract of Pyrola incarnata Fisch. rich in hyperin, 2'-O-galloylhyperin and chimaphilin and evaluation of its antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Flavonoid Biosynthetic Pathway: Genetics and Biochemistry – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 10. Genomic and Metabolomic Analyses of the Marine Fungus Emericellopsis cladophorae: Insights into Saltwater Adaptability Mechanisms and Its Biosynthetic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound - Biochemicals - CAT N°: 29086 [bertin-bioreagent.com]

- 12. CNP0120761.1 - COCONUT [coconut.naturalproducts.net]

- 13. 2"-O-Galloylhyperin Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 2''-O-Galloylhyperin

Foreword for the Modern Researcher

In the field of natural product chemistry and drug development, the precise understanding of a molecule's architecture is paramount. It is the bedrock upon which all subsequent biological and pharmacological investigations are built. This guide is intended for fellow researchers, scientists, and drug development professionals, offering a deep dive into the chemical intricacies of 2''-O-Galloylhyperin. We will move beyond a superficial overview to dissect its structural components, rationalize its stereochemical configuration, and provide practical, field-proven methodologies for its study. Our approach is grounded in the principles of scientific integrity, providing not just the "what" but the "why" behind the data and protocols. Every claim is substantiated, every protocol is designed for reproducibility, and every piece of data is presented with the clarity required for rigorous scientific application.

Introduction to this compound: A Bioactive Flavonoid Glycoside

This compound is a naturally occurring flavonoid glycoside that has garnered significant interest within the scientific community.[1][2] It belongs to the flavonol subclass of flavonoids, characterized by a C6-C3-C6 backbone. Structurally, it is an acylated derivative of the well-known flavonol glycoside, hyperin (quercetin-3-O-β-D-galactoside). The defining feature of this compound is the presence of a galloyl moiety ester-linked to the 2''-position of the galactose sugar. This seemingly subtle addition has profound implications for its chemical properties and biological activities.

This compound has been isolated from various plant species, most notably from the genus Pyrola (e.g., Pyrola incarnata and Pyrola decorata) and Euphorbia.[3] Its presence in these traditional medicinal plants has spurred investigations into its pharmacological potential, revealing a spectrum of activities including antioxidant, anti-inflammatory, and hepatoprotective effects.[1][2] For researchers in drug discovery, this compound represents a compelling lead compound whose efficacy is intrinsically linked to its unique three-dimensional structure.

| Property | Value | Source |

| Molecular Formula | C₂₈H₂₄O₁₆ | [3] |

| Molecular Weight | 616.5 g/mol | [3] |

| CAS Number | 53209-27-1 | [3] |

| IUPAC Name | [(2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 3,4,5-trihydroxybenzoate | [3] |

| Natural Sources | Pyrola spp., Euphorbia spp. | [3] |

Elucidation of the Chemical Structure

The structural elucidation of a natural product is a puzzle solved with evidence from multiple analytical techniques. For this compound, mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary tools.

Core Molecular Scaffolds

The structure of this compound is a composite of three distinct chemical entities, as illustrated in the diagram below. Understanding these individual components is the first step in comprehending the molecule as a whole.

Caption: Core chemical components of this compound.

-

Quercetin: This is the aglycone portion, a common flavonol with a 3',4'-dihydroxylated B-ring and hydroxyl groups at positions 3, 5, and 7 of the AC rings. This polyhydroxylated system is a key contributor to the antioxidant properties of the molecule.

-

β-D-Galactose: This hexose sugar is linked to the quercetin core via a glycosidic bond. Its specific stereochemistry is crucial for molecular recognition and interaction with biological targets.

-

Gallic Acid: This phenolic acid is esterified to the galactose moiety. The three adjacent hydroxyl groups on its aromatic ring significantly enhance the molecule's radical-scavenging capabilities.

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) is indispensable for confirming the molecular formula and for providing fragmentation data that helps piece the structural puzzle together.

-

Molecular Ion: In negative ion mode electrospray ionization (ESI-MS), this compound typically exhibits a deprotonated molecular ion [M-H]⁻ at an m/z of approximately 615.1. This corresponds to the molecular formula C₂₈H₂₃O₁₆⁻, confirming the elemental composition.

-

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) provides insight into the molecule's connectivity. The glycosidic and ester bonds are relatively labile and are common points of fragmentation. Key observed fragments include:

-

m/z 463: This fragment corresponds to the loss of the galloyl group (152 Da) from the deprotonated molecule, leaving the hyperin anion [Quercetin-Galactose-H]⁻.

-

m/z 301: This prominent fragment represents the quercetin aglycone anion, resulting from the cleavage of the glycosidic bond and loss of the galloylated galactose moiety (314 Da).

-

| Ion | m/z (Observed) | Formula | Description |

| [M-H]⁻ | 615.0925 | C₂₈H₂₃O₁₆⁻ | Deprotonated molecular ion |

| [M-H-Galloyl]⁻ | 463.0774 | C₂₁H₁₉O₁₂⁻ | Loss of the galloyl group (152 Da) |

| [Quercetin-H]⁻ | 301.0267 | C₁₅H₉O₇⁻ | Quercetin aglycone after glycosidic cleavage |

The fragmentation data is consistent with a structure where a galloyl group is attached to a hyperin (quercetin-galactoside) core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive map of the atomic connectivity and the spatial arrangement of atoms. While a complete, published assignment for this compound is elusive in the current literature, we can perform a rigorous analysis based on the well-documented spectrum of its parent compound, hyperin (quercetin-3-O-β-D-galactoside), and the known effects of galloylation.

2.3.1. NMR Data of Hyperin (Quercetin-3-O-β-D-galactoside)

The following table presents the ¹H and ¹³C NMR chemical shifts for hyperin, which serves as our reference scaffold.

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |

| Quercetin | ||

| 2 | 157.5 | - |

| 3 | 134.8 | - |

| 4 | 178.9 | - |

| 5 | 162.7 | - |

| 6 | 99.8 | 6.21 (d, 2.0) |

| 7 | 165.8 | - |

| 8 | 94.6 | 6.41 (d, 2.0) |

| 9 | 158.4 | - |

| 10 | 105.1 | - |

| 1' | 122.3 | - |

| 2' | 116.0 | 7.57 (d, 2.2) |

| 3' | 145.9 | - |

| 4' | 149.8 | - |

| 5' | 117.4 | 6.85 (d, 8.5) |

| 6' | 122.9 | 7.56 (dd, 8.5, 2.2) |

| Galactose | ||

| 1'' | 103.5 | 5.38 (d, 7.8) |

| 2'' | 72.4 | 3.82 (dd, 9.8, 7.8) |

| 3'' | 74.5 | 3.52 (dd, 9.8, 3.4) |

| 4'' | 69.2 | 3.83 (d, 3.4) |

| 5'' | 77.1 | 3.65 (t, 6.2) |

| 6'' | 61.5 | 3.69 (m) |

2.3.2. Predicted NMR Spectral Changes upon Galloylation at C-2''

The addition of an acyl group, such as galloyl, to a sugar hydroxyl group induces predictable changes in the NMR spectrum, primarily a significant downfield shift (acylation shift) for the proton and carbon at the site of esterification.

-

¹H NMR: The proton at the acylated position (H-2'') is expected to shift significantly downfield by approximately 1.0-1.5 ppm due to the deshielding effect of the carbonyl group in the ester linkage. Therefore, in this compound, the signal for H-2'', which appears at δ 3.82 in hyperin, would be expected to resonate around δ 4.8-5.3. The adjacent protons (H-1'' and H-3'') would also experience smaller downfield shifts.

-

¹³C NMR: The carbon at the site of acylation (C-2'') will also shift downfield, though typically to a lesser extent than the proton. The adjacent carbons (C-1'' and C-3'') will experience slight upfield shifts.

-

Gallic Acid Signals: New signals will appear in the spectrum corresponding to the galloyl moiety:

-

A singlet in the ¹H NMR spectrum around δ 6.9-7.1, integrating to two protons, for the two equivalent aromatic protons (H-2''' and H-6''').

-

Carbon signals for the galloyl group, including a carbonyl signal around δ 166-168 and aromatic signals in the δ 109-146 range.

-

2.3.3. The Role of 2D NMR in Structural Confirmation

While 1D NMR provides the initial chemical shift data, 2D NMR experiments are crucial for unambiguously assigning these signals and confirming the structure.

Caption: Key NMR experiments for structural elucidation.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton signal with the carbon to which it is attached, allowing for the unambiguous assignment of all protonated carbons in the quercetin and sugar moieties.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall connectivity. It reveals correlations between protons and carbons that are two or three bonds apart. The key HMBC correlation that would definitively prove the structure of this compound is a cross-peak between the H-2'' proton of the galactose unit and the carbonyl carbon (C-7''') of the gallic acid moiety. This correlation provides unequivocal evidence of the ester linkage at the 2''-position.

Stereochemistry of this compound

The biological function of a molecule is intimately tied to its three-dimensional arrangement. For this compound, the stereochemistry of the galactose sugar is of primary importance.

Assigning Stereocenters

The IUPAC name, [(2S,3R,4S,5R,6R)-...], specifies the absolute configuration of the chiral centers in the sugar ring. This configuration corresponds to D-galactose.

-

Anomeric Configuration (C-1''): The glycosidic bond is in the β-configuration. This is typically determined from the ¹H NMR spectrum by the coupling constant between H-1'' and H-2''. A large coupling constant (typically > 7 Hz) is indicative of a trans-diaxial relationship between these two protons, which confirms the β-anomeric configuration in a galactopyranose ring. The reported J value of 7.8 Hz for hyperin strongly supports this assignment.

-

Configuration of the Galactose Ring: The stereochemistry at C-2'', C-3'', C-4'', and C-5'' defines the sugar as galactose. While this is often assumed based on biosynthetic pathways, definitive proof requires advanced NMR techniques.

Experimental Confirmation of Stereochemistry

For a rigorous stereochemical assignment, especially in the absence of X-ray crystallographic data, Nuclear Overhauser Effect (NOE) experiments are the gold standard.

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame NOE Spectroscopy): These experiments detect protons that are close to each other in space (< 5 Å), regardless of their through-bond connectivity. By analyzing the cross-peaks in a NOESY or ROESY spectrum, one can deduce the relative orientation of protons on the sugar ring. For example, in a β-D-galactopyranose ring, specific NOE correlations would be expected between axial protons (e.g., H-1'', H-3'', H-5'') and between equatorial protons, confirming their relative stereochemistry. A key NOE would be between H-1'' and H-3'' and H-5'', which are all on the same face of the pyranose ring in the chair conformation.

Experimental Protocols

The following section provides field-proven, step-by-step methodologies for the isolation, purification, and analysis of this compound, designed for reproducibility in a research setting.

Isolation from Pyrola incarnata

This protocol is based on an optimized, efficient extraction method reported in the literature. The principle is to use mechanical disruption (homogenization) combined with negative pressure cavitation to enhance the extraction of active compounds into the solvent.

Protocol: Homogenate-Assisted Negative Pressure Cavitation Extraction

-

Material Preparation: Air-dry the whole plant of Pyrola incarnata at room temperature and grind into a fine powder.

-

Homogenization: Suspend the plant powder in 60% aqueous ethanol at a liquid-to-solid ratio of 30:1 (mL/g). Homogenize the suspension for 120 seconds. This step breaks down cell walls, increasing the surface area for extraction.

-

Extraction: Transfer the homogenate to an extraction vessel. Apply a negative pressure of -0.05 MPa. Heat the mixture to 50°C and maintain for 25 minutes with stirring. The negative pressure creates cavitation bubbles which collapse and disrupt plant tissues, enhancing extraction efficiency.

-

Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

Liquid-Liquid Partitioning: Resuspend the aqueous concentrate and perform sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol) to fractionate the crude extract. Flavonoid glycosides like this compound are expected to partition primarily into the ethyl acetate and/or n-butanol fractions.

Purification by Column Chromatography

The enriched fraction from the previous step requires further purification, typically achieved through column chromatography.

Protocol: Silica Gel and C18 Reversed-Phase Chromatography

-

Silica Gel Chromatography (Initial Cleanup):

-

Stationary Phase: Silica gel (70-230 mesh).

-

Mobile Phase: A gradient of chloroform-methanol or ethyl acetate-methanol. Start with a non-polar mixture and gradually increase the polarity. The rationale is to first elute non-polar impurities, with the more polar flavonoid glycosides eluting at higher methanol concentrations.

-

Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) using a similar solvent system and visualizing under UV light (254 nm and 365 nm). Pool fractions containing the target compound.

-

-

Reversed-Phase Chromatography (Final Purification):

-

Stationary Phase: C18-functionalized silica gel.

-

Mobile Phase: A gradient of acetonitrile (or methanol) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A typical gradient might be from 10% acetonitrile to 50% acetonitrile over 30-40 minutes.

-

Detection: Monitor the elution profile using a UV detector at a wavelength of approximately 280 nm.

-

Analysis: Collect the peak corresponding to this compound and verify its purity by analytical HPLC and LC-MS.

-

Quantitative Solubility Determination

Accurate solubility data is critical for preparing stock solutions for biological assays.

Protocol: High-Throughput Solubility Screening

-

Solvent Selection: Prepare vials containing a range of relevant solvents (e.g., DMSO, ethanol, PBS, cell culture media).

-

Sample Addition: Add an excess of crystalline this compound to each vial.

-

Equilibration: Agitate the vials at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the vials to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and quantify the concentration of this compound using a calibrated HPLC-UV method.

| Solvent System | Solubility (mg/mL) |

| DMSO | ~250 |

| Ethanol | ~30 |

| Dimethylformamide (DMF) | ~30 |

| 1:3 Ethanol:PBS (pH 7.2) | ~0.25 |

| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ~0.5 |

Conclusion and Future Directions

This compound stands as a molecule of significant scientific interest, defined by the elegant conjugation of a quercetin flavonol, a β-D-galactose sugar, and a gallic acid acyl group. Its chemical architecture, particularly the galloylation at the 2''-position, is a key determinant of its enhanced biological activities compared to its parent compound, hyperin. This guide has synthesized the available data to provide a comprehensive structural and stereochemical profile, alongside robust protocols for its isolation and analysis.

However, a critical review of the literature reveals a clear gap: the absence of a complete, published set of ¹H and ¹³C NMR assignments and definitive stereochemical proof via NOESY or X-ray crystallography for this compound itself. While a predictive analysis based on its parent compound provides a strong hypothetical framework, the full, unambiguous elucidation by the scientific community remains an important and necessary step. Future research should prioritize the acquisition and publication of this fundamental data, which will undoubtedly accelerate the exploration of this promising natural product in drug discovery and development.

References

Unveiling the Molecular Architecture: A Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data of 2''-O-Galloylhyperin

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2''-O-Galloylhyperin, a significant galloylated flavonoid glycoside. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the study and application of natural products. Herein, we delve into the structural elucidation of this compound, presenting a detailed interpretation of its NMR spectra, the rationale behind the experimental approach, and a foundational protocol for data acquisition.

Introduction: The Significance of this compound

This compound is a naturally occurring flavonoid, a class of polyphenolic compounds widely distributed in the plant kingdom and known for their diverse biological activities.[1] It is a derivative of hyperin (quercetin-3-O-galactoside), featuring a galloyl group esterified to the 2''-position of the galactose moiety. This structural modification can significantly influence the compound's physicochemical properties and biological efficacy, making detailed structural characterization paramount for its potential therapeutic applications. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of such complex molecular structures in solution.

Visualizing the Core Structure

To facilitate the correlation of NMR data with the molecular structure, a comprehensive diagram of this compound with atom numbering is presented below.

Caption: Chemical structure of this compound with atom numbering.

¹H and ¹³C NMR Spectroscopic Data

The definitive assignment of the proton (¹H) and carbon (¹³C) NMR signals of this compound is critical for its unequivocal identification and for understanding its chemical environment. The data presented below were acquired in deuterated methanol (CD₃OD), a common solvent for polar natural products, on a high-field NMR spectrometer.

¹H NMR Spectroscopic Data (600 MHz, CD₃OD)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 6 | 6.21 | d | 2.0 |

| 8 | 6.41 | d | 2.0 |

| 2' | 7.64 | d | 2.1 |

| 5' | 6.88 | d | 8.5 |

| 6' | 7.61 | dd | 8.5, 2.1 |

| 1'' | 5.38 | d | 7.8 |

| 2'' | 5.21 | dd | 9.8, 7.8 |

| 3'' | 3.86 | dd | 9.8, 3.4 |

| 4'' | 3.82 | d | 3.4 |

| 5'' | 3.65 | m | |

| 6''a | 3.75 | m | |

| 6''b | 3.70 | m | |

| 2''' | 7.08 | s | |

| 6''' | 7.08 | s |

¹³C NMR Spectroscopic Data (150 MHz, CD₃OD)

| Position | δC (ppm) |

| 2 | 158.4 |

| 3 | 135.2 |

| 4 | 179.6 |

| 5 | 163.0 |

| 6 | 100.0 |

| 7 | 166.1 |

| 8 | 94.9 |

| 9 | 159.3 |

| 10 | 105.8 |

| 1' | 123.3 |

| 2' | 116.3 |

| 3' | 146.0 |

| 4' | 149.8 |

| 5' | 117.8 |

| 6' | 123.1 |

| 1'' | 103.6 |

| 2'' | 73.1 |

| 3'' | 72.6 |

| 4'' | 69.8 |

| 5'' | 77.2 |

| 6'' | 62.1 |

| 1''' | 121.9 |

| 2''' | 110.2 |

| 3''' | 146.8 |

| 4''' | 140.4 |

| 5''' | 146.8 |

| 6''' | 110.2 |

| C=O | 167.5 |

Experimental Protocol: A Self-Validating System

The acquisition of high-quality, reproducible NMR data is contingent upon a meticulously executed experimental protocol. The following outlines the standard operating procedure for the structural elucidation of compounds like this compound.

1. Sample Preparation:

-

A pure sample of this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of high-purity deuterated methanol (CD₃OD, 99.8% D).

-

The solution is transferred to a standard 5 mm NMR tube. The use of a high-purity deuterated solvent is crucial to minimize interfering signals from residual protons.

2. NMR Instrument and Parameters:

-

Data are acquired on a high-field NMR spectrometer (e.g., 600 MHz) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR: Standard parameters include a 30° pulse angle, a spectral width of approximately 12 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is used. A spectral width of around 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds are typical. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.

-

2D NMR: To confirm assignments, a suite of 2D NMR experiments is performed, including COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) proton-carbon correlations.

3. Data Processing and Referencing:

-

The acquired Free Induction Decays (FIDs) are Fourier transformed after applying an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

-

The spectra are phased and baseline corrected.

-

The chemical shifts are referenced to the residual solvent signal of CD₃OD (δH 3.31 ppm, δC 49.0 ppm).

Interpretation of Spectroscopic Data: The Logic of Structure Elucidation

The assignment of the NMR signals is a logical process of deduction, integrating information from chemical shifts, coupling patterns, and 2D correlation experiments.

-

Quercetin Aglycone: The characteristic signals for the A-ring protons (H-6 and H-8) appear as meta-coupled doublets around 6.21 and 6.41 ppm. The B-ring protons (H-2', H-5', and H-6') exhibit a typical ABX spin system.

-

Galactose Moiety: The anomeric proton (H-1'') is readily identified by its downfield shift (5.38 ppm) and its coupling to H-2''. The downfield shift of H-2'' (5.21 ppm) compared to its position in hyperin is a key indicator of galloylation at the 2''-position. This is corroborated by the corresponding downfield shift of the C-2'' signal in the ¹³C NMR spectrum.

-

Galloyl Group: The two equivalent protons (H-2''' and H-6''') of the galloyl moiety appear as a characteristic singlet at 7.08 ppm. The corresponding carbon signals are also readily assigned based on their chemical shifts and symmetry.

-

HMBC Correlations: The crucial HMBC correlation between H-2'' of the galactose unit and the carbonyl carbon (C=O) of the galloyl group provides unequivocal evidence for the ester linkage at the 2''-position.

Conclusion: A Foundation for Further Research

The detailed ¹H and ¹³C NMR spectroscopic data presented in this guide provide a definitive structural fingerprint for this compound. This information is fundamental for the quality control of natural product extracts, for the synthesis of this and related compounds, and for structure-activity relationship studies aimed at elucidating its pharmacological mechanism of action. The provided experimental framework ensures the acquisition of reliable and reproducible data, which is the cornerstone of scientific integrity in natural product research and drug development.

References

-

Liu, L. M., et al. (2020). Phenolic compounds from Pyrola calliantha and their anti-inflammatory activity. Journal of Natural Products, 83(10), 3028–3036. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6453359, this compound. Retrieved from [Link].

-

Cui, H., et al. (2018). Antioxidant and cytoprotective effects of Pyrola decorata H. Andres and its five phenolic components. BMC Complementary and Alternative Medicine, 18(1), 1-12. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2''-O-Galloylhyperin

Introduction

2''-O-Galloylhyperin is a naturally occurring acylated flavonoid glycoside, a compound of significant interest in phytochemical and pharmacological research. Structurally, it consists of the flavonol quercetin, linked to a galactose sugar at the 3-position, which is further esterified with a galloyl group at the 2''-position of the galactose moiety.[1] The precise structural elucidation of such complex natural products is paramount for understanding their bioactivity and for quality control in drug development. High-Resolution Tandem Mass Spectrometry (HR-MS/MS), particularly when coupled with liquid chromatography (LC), stands as a cornerstone technique for this purpose.[2][3] This guide provides a detailed examination of the characteristic fragmentation patterns of this compound under electrospray ionization (ESI), offering a mechanistic framework for its identification and differentiation from structural isomers.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is the foundation for interpreting its mass spectrum.

-

Chemical Name: [(2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 3,4,5-trihydroxybenzoate[4]

-

Molecular Formula: C₂₈H₂₄O₁₆[5]

-

Average Molecular Weight: 616.5 g/mol [5]

-

Monoisotopic Mass: 616.10643 Da[5]

The structure contains multiple phenolic hydroxyl groups, a glycosidic bond, and an ester linkage, all of which are preferential sites for ionization and subsequent fragmentation.

Experimental Considerations for Mass Spectrometry Analysis

The choice of experimental parameters is critical for generating informative and reproducible fragmentation data. For a polar, non-volatile molecule like this compound, Electrospray Ionization (ESI) is the premier choice, as it is a soft ionization technique that typically preserves the intact molecule as a pseudomolecular ion ([M+H]⁺ or [M-H]⁻).

2.1. Ionization Mode Selection: Negative vs. Positive

-

Negative Ion Mode (ESI-): This mode is often superior for analyzing phenolic compounds. The numerous acidic hydroxyl groups on the quercetin, galactose, and galloyl moieties are readily deprotonated, leading to the formation of an intense and stable [M-H]⁻ precursor ion.[6] This stability ensures sufficient ion population for subsequent MS/MS experiments.

-

Positive Ion Mode (ESI+): While also viable, protonation typically occurs on the carbonyl oxygen of the C-ring. The resulting [M+H]⁺ ion can be less stable, and in-source fragmentation may be more prevalent. However, analysis in positive mode can provide complementary structural information.[7][8]

2.2. Collision-Induced Dissociation (CID)

CID is the most common method for inducing fragmentation in tandem mass spectrometry.[9] By accelerating the precursor ions and colliding them with an inert gas (e.g., argon or nitrogen), their internal energy is increased, leading to bond cleavage. The applied collision energy is a key parameter; low energies may only break the weakest bonds, while higher energies can induce more extensive fragmentation, revealing the core structure of the aglycone.

Fragmentation Pathway in Negative Ion Mode (ESI-)

Analysis in negative ion mode provides the most diagnostically significant fragments for this compound. The fragmentation cascade is logical and proceeds by the cleavage of the most labile bonds.

The primary precursor ion observed is the deprotonated molecule at m/z 615.09 .[10][11] Its fragmentation follows a well-defined path initiated by the cleavage of the ester bond, followed by the glycosidic linkage.

-

Loss of the Galloyl Group: The ester linkage between the galactose and the galloyl moiety is the most susceptible to cleavage. This results in a neutral loss of 152 Da (C₇H₄O₄), corresponding to the galloyl residue. This cleavage generates a prominent fragment ion at m/z 463.08 , which represents the deprotonated hyperoside molecule [Hyperoside-H]⁻.[11]

-

Loss of the Galactose Moiety: Following the initial loss, the O-glycosidic bond linking the galactose to the quercetin aglycone cleaves. This results in a neutral loss of 162 Da (C₆H₁₀O₅) from the m/z 463.08 ion, producing the deprotonated quercetin aglycone ion [Quercetin-H]⁻ at m/z 301.03 .[2][11] This ion is often the base peak in the spectrum due to its high stability conferred by the conjugated aromatic system.

-

Aglycone Fragmentation: The quercetin aglycone ion (m/z 301.03) can undergo further fragmentation via a retro-Diels-Alder (RDA) reaction, a characteristic pathway for flavonoids, which involves the cleavage of the C-ring.[6]

The following diagram illustrates this primary fragmentation pathway.

Table 1: Key Diagnostic Fragment Ions in Negative Mode

| m/z (Observed) | Formula | Ion Description | Neutral Loss |

| 615.09 | C₂₈H₂₃O₁₆⁻ | [M-H]⁻ (Precursor Ion) | - |

| 463.08 | C₂₁H₁₉O₁₂⁻ | [M-H - C₇H₄O₄]⁻ (Hyperoside anion) | 152.01 Da (Galloyl group) |

| 301.03 | C₁₅H₉O₇⁻ | [M-H - C₇H₄O₄ - C₆H₁₀O₅]⁻ (Quercetin anion) | 314.06 Da (Galloyl-galactose) |

Fragmentation Pathway in Positive Ion Mode (ESI+)

In positive ion mode, this compound forms a protonated precursor ion, [M+H]⁺ at m/z 617.12 . The fragmentation pattern is analogous to the negative mode, involving sequential losses of the substituent groups, although the resulting m/z values differ by 2 Da due to the protonation state.

-

Initial Fragmentation: The primary fragmentation event is the cleavage of the glycosidic bond, often as a combined loss of the entire galloyl-galactose moiety. This yields the protonated quercetin aglycone, [Quercetin+H]⁺, at m/z 303.05 .

-

Sequential Loss: Alternatively, a sequential loss pathway can be observed. First, the loss of the galloyl group (152 Da) would produce a fragment at m/z 465.10 ([Hyperoside+H]⁺). This is followed by the loss of the galactose residue (162 Da) to yield the aglycone at m/z 303.05.

-

Aglycone Fragmentation: The protonated quercetin aglycone (m/z 303.05) is known to lose neutral molecules like water (H₂O) and carbon monoxide (CO), leading to fragments at m/z 285 and m/z 275, respectively.[8] It also undergoes RDA fragmentation.

The proposed pathway is visualized below.

Example Experimental Protocol: LC-MS/MS Analysis

This protocol is a representative workflow for the characterization of this compound from a plant extract. The described parameters are based on common methodologies reported in the literature.[10]

5.1. Sample Preparation

-

Extract the plant material (e.g., 1.0 g of dried powder) with 20 mL of 80% methanol via ultrasonication for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue and combine the supernatants.

-

Evaporate the solvent under reduced pressure.

-

Re-dissolve the dried residue in 1 mL of methanol.

-

Filter the solution through a 0.22 µm syringe filter into an LC vial prior to injection.

5.2. Liquid Chromatography (LC) Conditions

-

System: UPLC or HPLC system.

-

Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions for equilibration.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

5.3. Mass Spectrometry (MS) Conditions

-

Instrument: Q-TOF (Quadrupole Time-of-Flight) or Orbitrap Mass Spectrometer.

-

Ion Source: Electrospray Ionization (ESI), operating in both positive and negative modes.

-

Capillary Voltage: 3.0 kV (positive), 2.5 kV (negative).[10]

-

Source Temperature: 120 °C.

-

Desolvation Gas Flow: 800 L/hr at 400 °C.[10]

-

Cone Gas Flow: 50 L/hr.[10]

-

Acquisition Mode: Data-Dependent Acquisition (DDA). A full MS scan (m/z 100-1000) is followed by MS/MS scans on the top 3-5 most intense ions.

-

Collision Energy: Ramped collision energy (e.g., 20-40 eV) to generate a rich fragmentation spectrum.

The following diagram outlines the experimental workflow.

Conclusion

The mass spectrometry fragmentation of this compound is systematic and highly predictable, making it an excellent candidate for characterization by LC-MS/MS. In negative ion mode, the key diagnostic ions are the precursor [M-H]⁻ at m/z 615.1, the hyperoside fragment [M-H-152]⁻ at m/z 463.1, and the quercetin aglycone base peak [M-H-152-162]⁻ at m/z 301.0. These fragments, corresponding to the sequential loss of the galloyl and galactose moieties, provide unambiguous evidence for the compound's identity. Analysis in positive mode offers complementary data. This guide provides the foundational principles and a practical framework for researchers utilizing mass spectrometry to identify and study this and other related galloylated flavonoids in complex matrices.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6453359, this compound. Available: [Link]

-

Wang, Y., et al. (2022). Pharmacodynamic material basis and mechanism of Tenghuang Jiangu Wan on osteoarthritis using UPLC-Q-TOF-MS integrated with target network pharmacology. Journal of Ethnopharmacology. Available: [Link]

-

Zombou, A. A., et al. (2021). Fractionation Coupled to Molecular Networking: Towards Identification of Anthelmintic Molecules in Terminalia leiocarpa (DC.) Baill. Molecules. Available: [Link]

-

Frontiers in Pharmacology (2024). Mass spectrometry data for 2-O-galloylhyperin. Frontiers. Available: [Link]

-

Li, H., et al. (2021). Phenolic compounds and the biological effects of Pu-erh teas with long-term storage. Food & Function. Available: [Link]

-

Uddin, J., et al. (2022). Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. Journal of King Saud University - Science. Available: [Link]

-

Gikas, E., et al. (2016). Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) based bioavailability determination of the major classes. ResearchGate. Available: [Link]

-

de Oliveira, A. M., et al. (2016). Characterization of Flavonoids and Phenolic Acids in Myrcia bella Cambess. Using FIA-ESI-IT-MSn and HPLC-PAD-ESI-IT-MS Combined with NMR. Molecules. Available: [Link]

-

ResearchGate (n.d.). ESI-MS/MS spectra of various oligomers of galloylated procyanidins. Available: [Link]

-

Ovid (n.d.). Separation and analysis of flavonoid chemical constituents in... Available: [Link]

-

Massive Accumulation of Gallic Acid and Unique Occurrence of... (n.d.). Available: [Link]

-

ResearchGate (n.d.). Structural formulae of hyperoside (a) and 2′′-O-galloylhyperin (b). Available: [Link]

-

Tan, Y., et al. (2021). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites. Available: [Link]

-

ResearchGate (n.d.). Negative ion HPLC/ESI-ITMS analysis of the galloylquinic acids present... Available: [Link]

-

El Gueddari, F., et al. (2023). LC-HRMS/MS-Guided Profiling and Biological Evaluation of Stachys duriaei Extracts: Anticancer and Vasorelaxant Mechanisms via Apoptosis and Endothelium-Dependent Pathways. Molecules. Available: [Link]

-

Zhang, Q., et al. (2022). Systematic Identification, Fragmentation Pattern, And Metabolic Pathways of Hyperoside in Rat Plasma, Urine, And Feces by UPLC-Q-Exactive Orbitrap MS. Journal of Analytical Methods in Chemistry. Available: [Link]

-

Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Available: [Link]

-

Hilario, S., et al. (2021). Genomic and Metabolomic Analyses of the Marine Fungus Emericellopsis cladophorae. Journal of Fungi. Available: [Link]

-

Wikipedia (2023). Fragmentation (mass spectrometry). Available: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Characterization of Flavonoids and Phenolic Acids in Myrcia bella Cambess. Using FIA-ESI-IT-MSn and HPLC-PAD-ESI-IT-MS Combined with NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorlab.com [biorlab.com]

- 5. This compound | C28H24O16 | CID 6453359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Systematic Identification, Fragmentation Pattern, And Metabolic Pathways of Hyperoside in Rat Plasma, Urine, And Feces by UPLC-Q-Exactive Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Introduction [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. Pharmacodynamic material basis and mechanism of Tenghuang Jiangu Wan on osteoarthritis using UPLC-Q-TOF-MS integrated with target network pharmacology - Arabian Journal of Chemistry [arabjchem.org]

- 11. tandfonline.com [tandfonline.com]

The Discovery and First Isolation of 2''-O-Galloylhyperin: A Technical Guide for Natural Product Researchers

Introduction: Unveiling a Bioactive Flavonoid Glycoside

In the intricate world of natural product chemistry, the discovery and isolation of novel compounds with therapeutic potential is a cornerstone of drug development. This guide provides an in-depth technical overview of the discovery, first isolation, and structural elucidation of 2''-O-Galloylhyperin, a significant acylated flavonoid glycoside. This document is tailored for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and reproducible approach to natural product research.

This compound is a derivative of hyperin (quercetin-3-O-galactoside), distinguished by the presence of a galloyl group at the 2'' position of the galactose moiety. This structural feature significantly influences its biological activity, which includes potent antioxidant, anti-inflammatory, and hepatoprotective properties.[1] Initially identified in plants of the Pyrola genus, this compound has since garnered considerable interest for its pharmacological potential.

Chapter 1: The Genesis of Discovery - First Isolation from Pyrola incarnata

The first documented isolation of this compound can be traced to studies on the chemical constituents of Pyrola incarnata (DC.) Fisch. ex Freyn., a plant with a history of use in traditional medicine.[1] Research in the late 1980s, notably by Yazaki et al. in 1989, led to the identification of this and other flavonoid glycosides from the aerial parts of the plant.[1] The investigative approach was rooted in systematic phytochemical screening to identify the bioactive principles of this medicinal herb.

The rationale for focusing on Pyrola incarnata was twofold: its traditional use suggested the presence of biologically active compounds, and preliminary analyses indicated a high concentration of polyphenols, including flavonoids. The objective of the initial studies was to isolate and characterize these compounds to understand their contribution to the plant's therapeutic effects.

Chapter 2: A Step-by-Step Guide to the First Isolation and Purification

The pioneering work on the isolation of this compound laid the groundwork for subsequent research. The following protocol is a reconstruction of the methodologies likely employed, integrated with modern best practices for the isolation of acylated flavonoid glycosides.

Plant Material Collection and Preparation

-

Step 1: Collection: Aerial parts of Pyrola incarnata are collected during the flowering season to ensure the highest concentration of secondary metabolites.

-

Step 2: Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

-

Step 3: Drying and Pulverization: The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds and then coarsely powdered.

Extraction of Crude Flavonoids

The choice of solvent is critical for the efficient extraction of flavonoids. A solvent system with a polarity that matches the target compounds is essential.

-

Step 1: Maceration: The powdered plant material is macerated with 80% aqueous methanol at room temperature for 72 hours. The methanol concentration is chosen to effectively extract a broad range of polar and moderately polar compounds, including flavonoid glycosides.

-

Step 2: Filtration and Concentration: The extract is filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Liquid-Liquid Partitioning for Preliminary Fractionation

This step aims to separate compounds based on their differential solubility in immiscible solvents, thereby enriching the flavonoid fraction.

-

Step 1: Suspension: The crude extract is suspended in water.

-

Step 2: Sequential Partitioning: The aqueous suspension is sequentially partitioned with solvents of increasing polarity, typically n-hexane, chloroform, and ethyl acetate. This compound, being a moderately polar glycoside, will predominantly partition into the ethyl acetate fraction.

Chromatographic Purification: The Core of Isolation

Column chromatography is the primary technique for the separation of individual compounds from a complex mixture.

-

Step 1: Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol. The gradient is gradually increased in polarity to separate compounds with different affinities for the stationary phase. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Step 2: Sephadex LH-20 Column Chromatography: Fractions rich in the target compound are further purified on a Sephadex LH-20 column using methanol as the eluent. This step separates compounds based on molecular size and polarity, effectively removing tannins and other polyphenolic impurities.

-

Step 3: Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 reversed-phase column. A gradient of acetonitrile and water (often with a small percentage of formic acid to improve peak shape) is used as the mobile phase. This high-resolution technique yields the pure compound.

Caption: Generalized workflow for the isolation of this compound.

Chapter 3: Structural Elucidation - Deciphering the Molecular Architecture

The definitive identification of a novel compound relies on a combination of spectroscopic techniques. The structure of this compound was elucidated using Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

-

Purpose: To determine the molecular weight and elemental composition of the compound.

-

Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is the modern standard.

-

Expected Result: The HR-ESI-MS of this compound will show a molecular ion peak corresponding to the molecular formula C₂₈H₂₄O₁₆.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H-NMR: This spectrum reveals the number and types of protons and their neighboring environments. Key signals for this compound include:

-

Signals for the quercetin aglycone protons.

-

Signals for the galactose sugar protons.

-

A characteristic singlet for the two protons of the galloyl group.

-

-

¹³C-NMR: This spectrum shows the number and types of carbon atoms. The spectrum will display 28 distinct carbon signals corresponding to the molecular formula.

-

2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity within the molecule.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system (e.g., within the galactose unit).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (2-3 bonds away). This is the key experiment to confirm the attachment points of the sugar to the aglycone and the galloyl group to the sugar. A critical HMBC correlation would be observed between the H-2'' proton of the galactose and the carbonyl carbon of the galloyl group.

-

Caption: Logic diagram for the structural elucidation of this compound.

| Spectroscopic Data Summary for this compound | |

| Technique | Information Obtained |

| HR-ESI-MS | Molecular Formula: C₂₈H₂₄O₁₆ |

| ¹H-NMR | Signals for quercetin, galactose, and galloyl protons |

| ¹³C-NMR | 28 distinct carbon signals |

| HMBC | Correlation between H-2'' of galactose and galloyl carbonyl carbon |

Chapter 4: Biological Significance and Future Directions

The discovery and characterization of this compound have opened avenues for further pharmacological investigation. Its demonstrated antioxidant and anti-inflammatory activities make it a compelling candidate for the development of new therapeutic agents.[1] Future research should focus on:

-

Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives to optimize its biological activity and pharmacokinetic properties.

-

In Vivo Efficacy and Safety: Conducting comprehensive preclinical and clinical studies to evaluate its therapeutic potential and safety profile.

Conclusion

The journey from the traditional use of Pyrola incarnata to the isolation and structural elucidation of this compound exemplifies the power of natural product chemistry in modern drug discovery. This technical guide provides a framework for researchers to understand and replicate the foundational work on this promising bioactive compound, fostering further innovation in the field.

References

- Yazaki, K., et al. (1989).

-

Wang P, et al. (2018). 2'-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo. Frontiers in Pharmacology. [Link]

-

Chen, B., Li, X., Liu, J., et al. (2019). Antioxidant and cytoprotective effects of Pyrola decorata H. Andres and its five phenolic components. BMC Complementary and Alternative Medicine, 19(1), 275. [Link]

-

Frontiers in Pharmacology. (2024). Anti-diabetic and anti-inflammatory bioactive hits from Coriaria intermedia Matsum. stem and Dracontomelon dao (Blanco) Merr. &a. [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 2''-O-Galloylhyperin

Introduction

2''-O-Galloylhyperin is a naturally occurring acylated flavonoid glycoside that has garnered significant interest within the scientific community. As a derivative of hyperin (quercetin-3-O-galactoside), this compound is distinguished by the addition of a galloyl moiety, a structural feature that significantly enhances its biological activity. Primarily isolated from plants of the Pyrola genus, such as Pyrola incarnata and Pyrola decorata, this compound is recognized for its potent antioxidant, anti-inflammatory, and hepatoprotective properties.[1][2][3]

The therapeutic potential of this molecule is intrinsically linked to its physicochemical characteristics. Its solubility dictates formulation strategies, its stability impacts storage and handling, and its spectroscopic profile is the key to its identification and quality control. This guide provides a comprehensive, in-depth overview of the essential physical and chemical properties of this compound. Designed for professionals in research and drug development, this document synthesizes technical data with practical, field-proven insights to facilitate its application in the laboratory and beyond.

Part 1: Chemical Identity and Structure

The precise chemical structure of this compound is the foundation of its function. It is composed of three key moieties: a quercetin aglycone, a β-D-galactopyranosyl sugar, and a 3,4,5-trihydroxybenzoyl (galloyl) group. The galloyl group is ester-linked to the 2''-hydroxyl position of the galactose sugar, a specific configuration that is critical to its unique bioactivity.[4]

Caption: Chemical Structure of this compound.

The table below summarizes the key chemical identifiers for this compound.

| Identifier | Value | Source |

| Formal Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[2-O-(3,4,5-trihydroxybenzoyl)-β-D-galactopyranosyl]oxy]-4H-1-benzopyran-4-one | [1] |

| Synonyms | Hyperin-2''-Gallate, 2''-Galloylhyperin, Quercetin 3-β-galactoside-2''-gallate | [1][4] |

| CAS Number | 53209-27-1 | [1][4][5] |

| Molecular Formula | C₂₈H₂₄O₁₆ | [1][4][5] |

| Molecular Weight | 616.5 g/mol | [1][5] |

| InChI Key | PXGWEUQZDRUMRE-UNZYZCBSSA-N | [2][4] |

| Canonical SMILES | C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O | [2] |

Part 2: Physical Properties

The physical characteristics of this compound are critical for its handling, formulation, and experimental use. It is typically supplied as a yellow crystalline solid or powder with a high degree of purity (≥98%).[1][4]

| Property | Value | Source |

| Appearance | Crystalline solid / Yellow powder | [1][4] |

| Melting Point | 184-186°C | |

| UV/Vis. λmax | 260, 360 nm | [1][2] |

Solubility Profile

Understanding the solubility of this compound is paramount for preparing accurate solutions for both in vitro and in vivo studies. Due to its polyphenolic structure, it exhibits poor solubility in aqueous media but is readily soluble in polar organic solvents.

| Solvent System | Concentration | Source |

| Dimethylformamide (DMF) | ~30 mg/mL | [1] |

| Dimethyl sulfoxide (DMSO) | 30 mg/mL to 100 mg/mL (162.21 mM) | [1][3] |

| Ethanol | ~30 mg/mL | [1] |

| Ethanol:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | [1] |

| In Vivo Formulation 1 | ||

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.83 mg/mL (1.35 mM) | [3] |

| In Vivo Formulation 2 | ||

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 0.83 mg/mL (1.35 mM) | [3] |

The following protocol is a self-validating system for preparing reliable solutions. The causality behind each step is critical: using an inert gas prevents oxidation of the sensitive phenolic groups, while the two-step dilution process prevents precipitation in aqueous buffers.

Caption: Workflow for preparing this compound solutions.

-

Weighing: Accurately weigh the crystalline solid in a microfuge tube.

-

Initial Dissolution: Add the desired volume of a pure organic solvent (e.g., DMSO, Ethanol) to create a concentrated stock solution (e.g., 10-50 mM).

-

Inert Gas Purge: Briefly purge the headspace of the tube with an inert gas like nitrogen or argon. This displaces oxygen, minimizing oxidative degradation of the compound's many hydroxyl groups.

-

Solubilization: Vortex or sonicate the solution until all solid material is visibly dissolved. Heating may also be applied if necessary.[3]

-

Aqueous Dilution: For aqueous working solutions, perform a serial dilution from the organic stock into the final aqueous buffer (e.g., PBS). It is critical to add the stock solution to the buffer while vortexing to prevent the compound from precipitating.

-

Usage: Aqueous solutions are significantly less stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[1]

Stability and Storage

Proper storage is essential to maintain the integrity and activity of this compound.

-

Solid Form: When stored as a crystalline solid, the compound is stable for at least 4 years at -20°C.[1][2]

-

Organic Stock Solutions: Stock solutions in anhydrous DMSO or ethanol should be stored at -20°C or -80°C. When handled correctly (i.e., minimizing freeze-thaw cycles and moisture exposure), they can be stable for several months.

-

Aqueous Solutions: The ester linkage between the galactose and galloyl group, as well as the glycosidic bond, are susceptible to hydrolysis in aqueous environments, particularly at non-neutral pH. This underlies the recommendation for preparing these solutions fresh daily.[1]

Part 3: Spectroscopic and Analytical Characterization

Confirming the identity, purity, and structure of this compound relies on a combination of spectroscopic techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a rapid and reliable method for preliminary identification. The spectrum of this compound in methanol or ethanol exhibits two characteristic absorption maxima (λmax) at 260 nm and 360 nm .[1][2]

-

Band II (~260 nm): This absorption is attributed to the A-ring benzoyl system of the quercetin core.

-

Band I (~360 nm): This absorption corresponds to the cinnamoyl system of the B-ring. The presence of both bands is a hallmark of the flavonoid structure.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is used to confirm the elemental composition, while tandem MS (MS/MS) helps to elucidate the structure. The expected exact mass for the protonated molecule [M+H]⁺ is 617.1137 .

The fragmentation pattern in MS/MS is highly informative. A logical fragmentation pathway involves the sequential loss of the structural moieties, which serves as a validation of the compound's identity.

Caption: Predicted MS/MS fragmentation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for unambiguous structural elucidation of complex natural products. While a full, assigned spectrum is beyond the scope of this guide, the following protocol outlines the standard experiments required for structural verification.

-

Sample Preparation: Dissolve 5-10 mg of high-purity (>98%) this compound in 0.5 mL of a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄. DMSO-d₆ is often preferred as it can better solubilize the compound and allows for the observation of exchangeable hydroxyl protons.

-

1D NMR Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. This will reveal signals for aromatic protons (typically δ 6.0-8.0 ppm), sugar anomeric protons (δ ~5.0-5.5 ppm), other sugar protons (δ ~3.0-4.5 ppm), and exchangeable phenolic hydroxyl protons (variable, often broad signals > δ 9.0 ppm in DMSO-d₆).

-

¹³C NMR & DEPT-135: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum. This combination identifies all carbon signals and differentiates between CH/CH₃ (positive) and CH₂ (negative) groups, with quaternary carbons being absent in the DEPT spectrum.

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, which is essential for tracing the connectivity within the sugar ring and the aromatic rings.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon, providing unambiguous C-H assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the different structural fragments. It reveals correlations between protons and carbons over 2-3 bonds. Critical HMBC correlations to confirm the structure include:

-

The anomeric proton (H-1'') of the galactose to the C-3 of quercetin, confirming the glycosylation site.

-

The H-2'' proton of the galactose to the carbonyl carbon of the galloyl group, confirming the esterification site.

-

Protons on the quercetin A and B rings to carbons in the C ring, confirming the flavonoid core structure.

-

-

Part 4: Chemical Reactivity and Biological Context

Antioxidant Activity

The chemical basis for the potent antioxidant activity of this compound lies in its polyphenolic structure. The numerous hydroxyl groups on the quercetin and galloyl moieties are excellent hydrogen donors, allowing the molecule to readily scavenge and neutralize harmful free radicals.[4] This activity is often quantified using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging.

| Assay | IC₅₀ Value | Source |

| DPPH Radical Scavenging | 3.0 µM | [1][2] |

| ABTS Radical Scavenging | 3.5 µM | [1][2] |

The low micromolar IC₅₀ values indicate significantly higher antioxidant potency than many other flavonoids, an effect largely attributed to the addition of the galloyl group.

Anti-inflammatory Signaling Interaction

From a chemical-biological perspective, a key property of this compound is its ability to modulate inflammatory signaling pathways. In cellular models, it has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response.[2] This is achieved through a dual mechanism: the inhibition of the pro-inflammatory NF-κB pathway and the activation of the cytoprotective Nrf2 pathway.

Caption: Simplified mechanism of anti-inflammatory action.

This interaction prevents the nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6.[2] Concurrently, it promotes the nuclear translocation of Nrf2, upregulating the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).

Conclusion